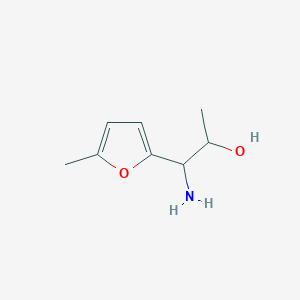

1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Description

1-Amino-1-(5-methyl(2-furyl))propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group and a 5-methyl-2-furyl moiety.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-amino-1-(5-methylfuran-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3 |

InChI Key |

AYVBPBMGWNLYBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Amino Alcohol Synthesis via Biocatalytic Cascades

A highly efficient approach to preparing chiral 1,2-amino alcohols, including derivatives like 1-amino-1-(5-methyl(2-furyl))propan-2-ol, involves multi-step biocatalytic cascades starting from amino acid precursors or related substrates.

- Sequential enzymatic transformations convert amino acids into chiral amino alcohols with high enantiomeric excess (>99.9% ee).

- Example: Conversion of l-phenylalanine to (R)-1-phenylethane-1,2-diol followed by enzymatic amination to yield the corresponding amino alcohol with 92% isolated yield and >98% purity.

- Key features include:

- Use of lyophilized whole-cell catalysts expressing specific enzymes (e.g., tyrosine ammonia lyase)

- pH control (typically pH 6.5–9.0) and temperature regulation (~30 °C)

- One-pot or two-pot cascade reactions minimizing intermediate isolation steps

- Although this exact sequence is for phenyl-substituted amino alcohols, similar biocatalytic strategies can be adapted for furan-substituted analogs, including 1-amino-1-(5-methyl(2-furyl))propan-2-ol.

Chemical Synthesis via Chiral Catalysis and Asymmetric Reduction

- Asymmetric hydrogenation or reduction of imines or α-keto alcohols bearing the 5-methylfuran moiety can yield the target amino alcohol.

- Chiral ligands such as ferrocenylphosphine-phosphoramidite or P-stereogenic diphosphines have been reported to provide high enantioselectivity in the reduction of α-imino esters to chiral amino alcohols.

- Reaction conditions typically involve:

- Use of iridium or rhodium catalysts

- Controlled temperature and hydrogen pressure

- Solvent choice impacting yield and stereoselectivity

- These methods provide high asymmetric induction (up to 96% ee) and good yields, suitable for synthesizing complex chiral amino alcohols with heteroaromatic substituents like furan.

Synthetic Routes Involving Functional Group Transformations on Furan Derivatives

- Starting from 5-methyl-2-furaldehyde or related furan derivatives, the amino alcohol can be constructed by:

- Formation of the 1-amino-1-(5-methyl(2-furyl))propan-2-ol backbone via nucleophilic addition of amines to carbonyl groups followed by stereoselective reduction.

- Protection/deprotection strategies to control regioselectivity and stereochemistry.

- Literature reports include preparation of furan-containing amino alcohols through condensation reactions followed by catalytic hydrogenation or reduction steps under carefully controlled conditions.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Biocatalytic cascade | Multi-step enzymatic conversion from amino acids | Lyophilized E. coli expressing TAL | ~90-95 | >99.9 | Mild conditions, high stereoselectivity |

| Asymmetric hydrogenation | Reduction of α-imino esters or keto alcohols | Iridium or Rhodium + chiral ligands | 85-95 | Up to 96% | Requires expensive catalysts, high ee |

| Chemical condensation + reduction | Nucleophilic addition to furan aldehydes + reduction | Various chemical catalysts | 70-90 | Variable | Requires protection steps, moderate ee |

| Paal-Knorr synthesis (furan) | Cyclization of 1,4-dicarbonyls | Acid catalyst | High | N/A | For furan ring formation only |

Research Findings and Optimization Notes

- Reaction conditions such as temperature (25–40 °C), solvent polarity, and pH (6.5–9.0) significantly affect yield and stereoselectivity.

- Enzymatic methods benefit from mild aqueous conditions and avoid harsh reagents.

- Chemical asymmetric reductions require careful ligand and catalyst selection to maximize enantioselectivity.

- Protecting groups on hydroxyl or amino functionalities can improve regio- and stereoselectivity during multi-step syntheses.

- Scale-up studies demonstrate that two-pot sequential cascades are practical for gram-scale synthesis with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(5-methyl(2-furyl))propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-Amino-1-(5-methyl(2-furyl))propan-2-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects: The tert-butyl group in (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL introduces steric hindrance, which may reduce enzymatic metabolism, while the bromo group in (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL offers a site for electrophilic substitution reactions .

- Acidity/Basicity: The phosphonic acid group in 1-Amino-1-(2-thienyl)methylphosphonic acid confers strong acidity (pKa ~1–2), contrasting with the weakly basic amino group (pKa ~9–10) in the target compound .

Pharmacological Implications

- Chiral Specificity : The (1S,2R) configuration in several analogs (e.g., ) highlights the importance of stereochemistry in receptor binding, a feature likely critical for the target compound’s bioactivity.

- Structural Analogies to Pharmaceuticals: The propan-2-ol-amino motif is common in β-blockers (e.g., propranolol).

Biological Activity

1-Amino-1-(5-methyl(2-furyl))propan-2-OL is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves multicomponent reactions (MCRs) that allow for the efficient formation of complex organic compounds. Various methods have been reported, including the use of specific catalysts and reaction conditions to optimize yield and purity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL. For instance, a recent investigation showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Amino-1-(5-methyl(2-furyl))propan-2-OL | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Bacillus subtilis |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antioxidant Activity

The antioxidant potential of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results imply that the compound may play a role in preventing oxidative damage in biological systems.

Anticancer Activity

Research into the anticancer properties of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL has shown promising results. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and L363. The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a significant reduction in bacterial load in treated samples compared to controls.

- Case Study on Antioxidant Properties : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a marked decrease in cell death and oxidative markers, indicating its potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.